

# The Pharmacokinetics and Oral Bioavailability of Obeldesivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Obeldesivir** (GS-5245) is an orally administered investigational antiviral agent, a prodrug of the nucleoside analog GS-441524. GS-441524 is the parent nucleoside of Remdesivir, an intravenously administered antiviral. **Obeldesivir** was developed to improve the oral bioavailability of GS-441524, allowing for oral administration.[1][2] Following oral administration, **Obeldesivir** is extensively hydrolyzed in the gastrointestinal tract and liver to release the parent nucleoside, GS-441524, into systemic circulation.[3][4] GS-441524 is then taken up by cells and undergoes intracellular phosphorylation to form the active nucleoside triphosphate metabolite, GS-443902.[5] This active metabolite acts as an inhibitor of viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis. This document provides a comprehensive overview of the pharmacokinetics and oral bioavailability of **Obeldesivir**, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

### **Metabolic Activation of Obeldesivir**

**Obeldesivir** is a 5'-isobutyryl ester prodrug of GS-441524. This modification enhances its oral absorption. Once absorbed, it is rapidly cleaved presystemically to yield high systemic exposures of GS-441524. The subsequent intracellular conversion of GS-441524 to the active triphosphate form, GS-443902, is a critical step for its antiviral activity.





Click to download full resolution via product page



Caption: Metabolic activation pathway of **Obeldesivir** to its active triphosphate form, GS-443902.

# Pharmacokinetics of GS-441524 Following Oral Administration of Obeldesivir

The pharmacokinetic profile of GS-441524 has been evaluated in several preclinical species and in humans following the oral administration of **Obeldesivir**. A summary of the key pharmacokinetic parameters is presented in the tables below.

### **Oral Bioavailability of GS-441524**

**Obeldesivir** significantly enhances the oral bioavailability of GS-441524 across various species compared to the direct oral administration of GS-441524.

| Species           | Oral Bioavailability (%) of<br>GS-441524 after<br>Obeldesivir Administration | Reference |
|-------------------|------------------------------------------------------------------------------|-----------|
| Mouse             | 41                                                                           |           |
| Rat               | 22 - 63.9                                                                    |           |
| Ferret            | 154                                                                          | -         |
| Dog               | 94                                                                           |           |
| Cynomolgus Monkey | 5 - 38                                                                       | -         |
| Human             | 41 - 50 (estimated from a 350 mg oral tablet)                                | _         |

### Pharmacokinetic Parameters of GS-441524 in Humans

Clinical studies in healthy human participants have characterized the pharmacokinetic profile of GS-441524 following single and multiple doses of **Obeldesivir**.



| Parameter                  | Value                                                           | Dosing Regimen                             | Reference |
|----------------------------|-----------------------------------------------------------------|--------------------------------------------|-----------|
| Tmax                       | 0.75 - 1.5 hours                                                | Single and multiple<br>doses (100-1600 mg) |           |
| Terminal Half-life         | 6 - 16 hours                                                    | Single and multiple<br>doses (100-1600 mg) |           |
| Accumulation (Oncedaily)   | 12%                                                             | Multiple doses for 5 days                  |           |
| Accumulation (Twice-daily) | 35%                                                             | Multiple doses for 5 days                  |           |
| Dose Proportionality       | Exposures increased dose-proportionally in the 100-900 mg range | Single doses                               | ·         |
| Food Effect                | Plasma exposure not significantly altered by food intake        | Not specified                              |           |

# Pharmacokinetic Parameters of GS-441524 in Preclinical Species

Efficacious oral doses of **Obeldesivir** in animal models of SARS-CoV-2 infection were associated with specific plasma exposures of GS-441524.

| Species              | Efficacious Dose of<br>Obeldesivir | Estimated Plasma<br>GS-441524 AUC0-<br>24h (µM·h) | Reference |
|----------------------|------------------------------------|---------------------------------------------------|-----------|
| Mouse                | 30 mg/kg BID                       | 81 - 108                                          |           |
| Ferret               | Not specified                      | 98                                                | -         |
| African Green Monkey | 60 mg/kg QD                        | 111                                               | -         |

## **Experimental Protocols**



The pharmacokinetic data presented were generated using standardized experimental methodologies.

#### **Animal Studies**

- Administration: In preclinical studies, Obeldesivir was typically administered orally via gavage. For comparison, intravenous (IV) administration of GS-441524 was also performed.
- Sample Collection: Blood samples were collected at various time points post-administration.
   Plasma was isolated by centrifugation and stored at -70°C until analysis. In some studies, tissues such as lungs were also collected for the analysis of the active metabolite, GS-443902.

#### **Human Clinical Trials**

- Study Design: First-in-human studies were randomized, placebo-controlled, and involved single and multiple ascending doses in healthy volunteers. An absorption, distribution, metabolism, and excretion (ADME) study was also conducted using [14C]-labeled **Obeldesivir**.
- Dosing: **Obeldesivir** was administered as an oral tablet. The evaluated doses ranged from 100 to 1600 mg. The proposed Phase 3 dose is 350 mg twice daily for 5 days.
- Sample Collection: Blood samples were collected at specified time points to determine the
  plasma concentrations of GS-441524 and the intracellular concentrations of GS-443902 in
  peripheral blood mononuclear cells (PBMCs). Urine and feces were collected to determine
  the routes of excretion.

## **Bioanalytical Methods**

Quantification of Obeldesivir and Metabolites: The concentrations of Obeldesivir, GS-441524, and GS-443902 in biological matrices were quantified using validated bioanalytical methods, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography with fluorescence detection (HPLC-FLD) has also been used for the quantification of GS-441524.



 Sample Preparation: A common sample preparation technique involves protein precipitation to extract the analytes from the plasma matrix.



Click to download full resolution via product page

Caption: A typical experimental workflow for a pharmacokinetic study of **Obeldesivir**.

## **Disposition and Excretion**

Following oral administration of radiolabeled [14C]-**Obeldesivir** in humans, the majority of the dose was recovered, with the primary routes of elimination being urine and feces.

- Total Recovery: The mean cumulative recovery of the [14C]-dose was 90.7%.
- Urinary Excretion: 58.5% of the administered dose was excreted in the urine.
- Fecal Excretion: 32.2% of the dose was recovered in the feces.
- Major Circulating Component: GS-441524 was the predominant component in plasma, accounting for 90% of the <sup>14</sup>C-area under the concentration-time curve.
- Primary Elimination Pathway: GS-441524 is primarily eliminated via renal excretion.

#### Conclusion

**Obeldesivir** effectively serves as an oral prodrug of GS-441524, demonstrating significant improvements in oral bioavailability across multiple species, including humans. Its rapid conversion to the parent nucleoside, GS-441524, and subsequent intracellular phosphorylation to the active metabolite, GS-443902, underpins its antiviral activity. The pharmacokinetic profile of GS-441524 following **Obeldesivir** administration is characterized by rapid absorption, dose-proportional exposure in the therapeutic range, and a half-life that supports twice-daily dosing.



The primary route of elimination is renal excretion of GS-441524. These favorable pharmacokinetic properties support the ongoing clinical development of **Obeldesivir** as a potential oral therapeutic agent for viral infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Obeldesivir Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of GS-5245 (Obeldesivir), an Oral Prodrug of Nucleoside GS-441524 That Exhibits Antiviral Efficacy in SARS-CoV-2-Infected African Green Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different? [mdpi.com]
- To cite this document: BenchChem. [The Pharmacokinetics and Oral Bioavailability of Obeldesivir: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141764#pharmacokinetics-and-oral-bioavailability-of-obeldesivir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com